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Compound of Interest

Compound Name:
4-Ethoxy-3-

methoxybenzohydrazide

CAS No.: 122772-33-2

Cat. No.: B054748

Get Quote

Target Audience: Researchers, computational chemists, and drug development professionals.

Applications: Anti-ulcer (Urease inhibition) and Anti-tubercular (InhA inhibition) drug discovery.

Scientific Context & Mechanistic Rationale
Benzohydrazide derivatives have emerged as highly versatile, privileged pharmacophores in

modern medicinal chemistry. The hydrazide functional group (-CONHNH2) provides

exceptional conformational flexibility and acts as a potent hydrogen bond donor/acceptor

network. This structural feature is particularly effective for targeting metalloenzymes such as

Urease 1 and critical cell-wall reductases like Enoyl-ACP reductase (InhA) 2.

When evaluating 4-Ethoxy-3-methoxybenzohydrazide (CAS: 122772-33-2) and its

derivatives, the electron-donating alkoxy groups on the phenyl ring play a critical role.

Structure-Activity Relationship (SAR) studies reveal that these electron-donating substituents

significantly enhance hydrophobic interactions and influence the electrostatic potential of the

molecule, thereby driving superior enzyme inhibition compared to unsubstituted analogs 3.
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Dual-Target Interaction Pathways
To design an effective in silico protocol, one must understand the causality behind the ligand-

receptor binding mechanics:

Target 1: Urease (Helicobacter pylori or Jack bean): The active site contains a bi-nickel

(Ni2+) center. The carbonyl oxygen and terminal nitrogen of the benzohydrazide moiety act

as bidentate ligands, chelating the nickel ions and displacing the catalytic water molecule,

effectively halting ammonia production.

Target 2: InhA (Mycobacterium tuberculosis): The active site relies on an NADH cofactor and

a catalytic tyrosine (Tyr158). Benzohydrazide derivatives form critical electrostatic

interactions and hydrogen bonds with the nicotinamide ring of NADH and the Tyr158 residue,

disrupting mycolic acid biosynthesis 4.
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Fig 1: Dual-target inhibitory mechanisms of 4-Ethoxy-3-methoxybenzohydrazide derivatives.

Experimental Workflow & Self-Validation Strategy
A robust computational protocol must be a self-validating system. We employ a strict re-

docking validation step to ensure the grid parameters accurately represent the true

thermodynamic binding environment before introducing novel derivatives.
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1. Ligand Preparation
(Energy Minimization & Charges)

3. System Validation
(Native Ligand Re-docking RMSD < 2Å)

2. Protein Preparation
(Fix Atoms & Retain Cofactors)

4. Molecular Docking
(Conformational Search)

5. Interaction Analysis
(Affinity & Binding Modes)
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Fig 2: Self-validating molecular docking workflow for benzohydrazide derivatives.
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Step-by-Step Molecular Docking Protocol
Note: This protocol utilizes AutoDock Vina due to its robust Lamarckian Genetic Algorithm and

widespread accessibility, though the principles apply equally to commercial suites like

Schrödinger Glide.

Phase 1: Ligand Preparation
Causality: Accurate 3D conformation and partial charge distribution are mandatory because

scoring functions rely on empirical free-energy calculations to evaluate electrostatic and van

der Waals interactions.

Structure Generation: Sketch 4-Ethoxy-3-methoxybenzohydrazide and its target

derivatives using a chemical drawing tool (e.g., ChemDraw) and export as .sdf or .mol2 files.

Protonation State: Adjust the protonation states to physiological pH (7.4). Ensure the

hydrazide group is correctly represented (typically neutral, though tautomeric states should

be considered).

Energy Minimization: Apply the MMFF94 force field to minimize the ligand energy until the

gradient converges (RMS gradient < 0.01 kcal/mol/Å).

Charge Assignment: Assign Gasteiger partial charges and define all rotatable bonds

(particularly the flexible ethoxy/methoxy chains and the hydrazide linker). Save as .pdbqt.

Phase 2: Macromolecule (Protein) Preparation
Causality: Raw PDB structures contain crystallization artifacts, missing heavy atoms, and lack

hydrogen atoms.

Structure Retrieval: Download the target structures from the Protein Data Bank (PDB).

Urease: Use PDB ID 1E9Y (H. pylori) or 4H9M (Jack bean).

InhA: Use PDB ID 2NSD (M. tuberculosis).

Cofactor & Ion Management (Critical Step):
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For Urease: Delete all water molecules, but strictly retain the two Ni2+ ions in the active

site.

For InhA: Delete bulk water, but strictly retain the NADH cofactor, as it forms the floor of

the binding pocket and is essential for ligand stacking 4.

Refinement: Add polar hydrogens to correct the hydrogen-bonding network. Assign Kollman

united-atom charges. Save the refined receptor as .pdbqt.

Phase 3: Grid Box Generation & System Validation
Grid Parameterization: Define a 3D search space (Grid Box) enclosing the active site.

Urease: Center the coordinates directly between the two Ni2+ ions. Set dimensions to

approximately 25 × 25 × 25 Å.

InhA: Center the coordinates on the hydroxyl oxygen of Tyr158 and the nicotinamide ring

of NADH.

Validation Checkpoint (Self-Validating System): Extract the native co-crystallized ligand (e.g.,

acetohydroxamic acid for 1E9Y; triclosan derivative for 2NSD). Re-dock this native ligand

into your generated grid.

Rule: The protocol is only validated if the Root Mean Square Deviation (RMSD) between

your docked pose and the experimental crystal pose is ≤ 2.0 Å. If RMSD > 2.0 Å, adjust

grid size/center and repeat.

Phase 4: Docking Execution
Configuration: Set the exhaustiveness parameter to at least 8 (preferably 16 for highly

flexible derivatives with long alkoxy chains) to ensure a comprehensive conformational

search.

Execution: Run the docking simulation. AutoDock Vina will generate up to 9 binding modes

per ligand, ranked by binding affinity (kcal/mol).

Phase 5: Post-Docking Analysis
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Visualization: Import the output .pdbqt files into Discovery Studio Visualizer or PyMOL.

Interaction Profiling: Isolate the top-scoring conformation. Map the 2D and 3D interactions,

specifically looking for:

Coordination bonds with Ni2+ (Urease).

Hydrogen bonds with Tyr158 and NADH (InhA).

Pi-Pi stacking or hydrophobic interactions driven by the 4-ethoxy and 3-methoxy groups.

Quantitative Benchmarks & Expected Data
Based on established literature for benzohydrazide derivatives 14, researchers should expect

the following quantitative benchmarks when executing this protocol:

Target
Enzyme

PDB ID
Native
Ligand
(Validation)

Expected
Binding
Affinity
(kcal/mol)

Key
Interacting
Residues

Primary
Interaction
Type

Urease (H.

pylori)
1E9Y

Acetohydroxa

mic acid
-7.5 to -9.2

Ni301, Ni302,

His272,

His320,

Asp360

Metal

Chelation, H-

Bonding

Enoyl-ACP

Reductase

(InhA)

2NSD
Triclosan

derivative
-8.0 to -10.5

Tyr158,

NAD+

cofactor,

Ile194,

Phe149

Pi-Pi

Stacking,

Electrostatic,

H-Bonding

Table 1: Expected interaction profiles and binding affinities for 4-Ethoxy-3-
methoxybenzohydrazide derivatives against primary therapeutic targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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